1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one is a compound belonging to the pyrrolidinone family, which is characterized by a five-membered lactam ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a butyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as microwave-assisted organic synthesis (MAOS), which enhances the efficiency and yield of the reaction. This method allows for the rapid heating of the reaction mixture, leading to shorter reaction times and higher purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of benzyl-substituted ketones or aldehydes.
Reduction: Formation of hydroxyl-substituted pyrrolidinones.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The hydroxyl and benzyl groups play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: A simpler analog with a similar lactam ring structure but lacking the benzyl and butyl substitutions.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different reactivity and biological activity.
Uniqueness: 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both benzyl and butyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
647826-92-4 |
---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-benzyl-5-butyl-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-10-15(18)11-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,18H,2-3,9-12H2,1H3 |
InChI-Schlüssel |
XMQHJUHDINRKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCC(=O)N1CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.